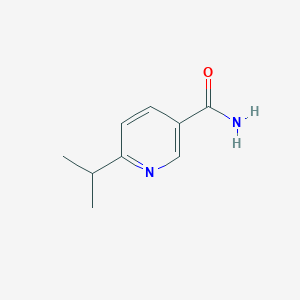

6-Isopropylnicotinamide

Description

6-Isopropylnicotinamide is a nicotinamide derivative featuring an isopropyl substituent at the 6-position of the pyridine ring. Nicotinamide derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, prodrugs, or intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name |

6-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFFHYQARQYBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Isopropylnicotinamide typically involves the reaction of nicotinic acid with isopropylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality .

Chemical Reactions Analysis

6-Isopropylnicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under specific conditions.

Reduction: It can be reduced to form amines or other reduced products using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Isopropylnicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antibacterial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-N,N-diisopropylnicotinamide (CAS 905273-87-2)

- Structural Features :

- The diisopropyl moiety increases steric bulk, which may reduce solubility compared to mono-isopropyl analogs.

Isopropyl 5,6-Diaminonicotinate (CAS 403668-98-4)

- Structural Features: Amino groups at the 5- and 6-positions and an isopropyl ester functional group. Molecular formula: C₉H₁₃N₃O₂; molecular weight: 195.22 g/mol .

- Key Differences: The ester group (vs. amide in 6-isopropylnicotinamide) alters metabolic stability and bioavailability. Diamino substituents enable hydrogen bonding, which could enhance binding affinity in biological targets.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The chloro group in 6-Chloro-N,N-diisopropylnicotinamide may facilitate nucleophilic aromatic substitution, a pathway less accessible in non-halogenated analogs like this compound .

- Bioactivity Potential: The diamino groups in Isopropyl 5,6-diaminonicotinate suggest utility in metal coordination or as a precursor for heterocyclic scaffolds, a feature absent in simpler amide derivatives .

- Limitations: No direct pharmacological data are available for this compound. Current comparisons rely on structural extrapolation and physicochemical trends.

Biological Activity

6-Isopropylnicotinamide (6-IPN) is a derivative of nicotinamide that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O and features an isopropyl group at the nitrogen atom of the amide functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

Biological Activities

1. Antibacterial and Antifungal Properties

Research indicates that 6-IPN exhibits significant antibacterial and antifungal activities. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for bacterial growth and survival. Additionally, its antifungal properties suggest a mechanism that may involve modulation of membrane integrity or interference with fungal metabolic pathways.

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic and signaling pathways. For instance, it has shown promise in modulating pathways related to inflammation and immune responses, making it a candidate for therapeutic applications in infectious diseases .

The biological activity of 6-IPN can be attributed to its interaction with specific molecular targets:

- Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, particularly those related to cellular metabolism and signal transduction.

- Pathways Involved: It modulates pathways associated with the unfolded protein response (UPR), which is implicated in tumorigenesis and cellular stress responses .

Comparative Analysis

To understand the unique properties of 6-IPN, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Antibacterial Activity | Enzyme Inhibition | Unique Structural Features |

|---|---|---|---|

| This compound | Yes | Moderate | Isopropyl group |

| 6-Chloro-N-isopropylnicotinamide | Yes | High | Chlorine substitution |

| 4-Cyclopropoxy-6-isopropylnicotinamide | Yes | Moderate | Cyclopropoxy group |

This table illustrates that while all compounds exhibit antibacterial activity, their potency and mechanisms differ based on structural variations.

Case Studies

Several case studies have highlighted the clinical implications of 6-IPN:

- Wound Healing Applications: A study demonstrated that formulations based on 6-IPN could enhance wound healing processes by modulating inflammatory responses and promoting tissue regeneration.

- Infectious Disease Treatment: Research involving animal models has shown that 6-IPN can effectively reduce bacterial load in infections, suggesting its potential as a therapeutic agent in treating resistant strains .

Pharmacokinetics

Pharmacokinetic studies have revealed that 6-IPN possesses favorable absorption characteristics, with approximately 70% oral bioavailability observed in mouse models. This property enhances its potential for therapeutic applications, particularly in oral formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.